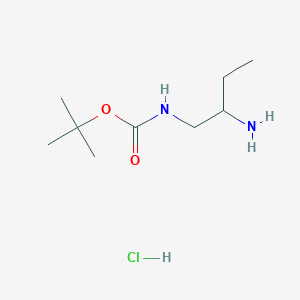
N-benzyloxetan-3-amine
Descripción general
Descripción
N-benzyloxetan-3-amine is a chemical compound with the CAS number 1015937-48-0 . It has a molecular weight of 163.22 and is typically stored at temperatures around 4°C . The compound is usually in a liquid form .
Physical And Chemical Properties Analysis
N-benzyloxetan-3-amine has a molecular weight of 163.22 . It is typically in a liquid form and is stored at temperatures around 4°C .Aplicaciones Científicas De Investigación
Photoredox Catalysis in Amination
Research by Romero et al. (2015) explored a photoredox-based catalyst system for site-selective amination of various aromatic compounds. This method is significant in pharmaceutical research for creating bioactive compounds by transforming C-H into C-N bonds using visible light and oxygen (Romero et al., 2015).
Reductive Aminations
Murugesan et al. (2020) highlighted the value of catalytic reductive aminations using molecular hydrogen for the sustainable production of different amines. This process is crucial in synthesizing pharmaceuticals, agrochemicals, and biomolecules, and involves coupling carbonyl compounds with ammonia or amines (Murugesan et al., 2020).
C-H Bond Functionalization
The study by Xue et al. (2013) presented a metal-free approach for direct C-N bond formation through sp(3) C-H activation. This method, applicable to primary and secondary benzylic C-H substrates, produces mono-amination products efficiently (Xue et al., 2013).
Synthesis of Benzoxazines
Sun et al. (2015) investigated the reactivity and reaction mechanism of amines with bis-benzoxazine monomers, finding that rapid curing occurs upon heating. This process is beneficial for improving thermosetting resins in chemical structure, material properties, and processability (Sun et al., 2015).
Electro-oxidative Amination
Wu et al. (2017) developed a method for electrooxidative C(sp3)–H amination via oxidative cross-coupling under metal- and oxidant-free conditions. This method demonstrates compatibility with various amines, providing a new approach to functionalize C-H bonds adjacent to different atoms (Wu et al., 2017).
N-benzyloxycarbonylation
Gawande et al. (2007) achieved chemoselective N-benzyloxycarbonylation of amines using silica–sulfuric acid under solvent-free conditions. This method, applicable to various primary and secondary amines, offers a facile approach for the protection of amines (Gawande et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-benzyloxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)6-11-10-7-12-8-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGHRPVYBGSMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine](/img/structure/B1437983.png)


![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)
![4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B1437987.png)

